Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate
Overview
Description
Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with pyridine groups at the 2 and 4 positions, and a methyl ester group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of appropriate pyridine derivatives with a pyrimidine precursor. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the pyrimidine core. The reaction conditions often include the use of a base like potassium carbonate, a palladium catalyst, and a solvent such as dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The pyridine and pyrimidine rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(pyridin-2-yl)-4-(pyridin-3-yl)pyrimidine-5-carboxylate
- Methyl 2-(pyridin-3-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate
- Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-6-carboxylate
Uniqueness
Methyl 2-(pyridin-2-yl)-4-(pyridin-4-yl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine rings and the ester group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-22-16(21)12-10-19-15(13-4-2-3-7-18-13)20-14(12)11-5-8-17-9-6-11/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGSYVWHKKKZRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(N=C1C2=CC=NC=C2)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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